molecular formula C19H27N3O4S B12692223 Einecs 281-026-1 CAS No. 83846-50-8

Einecs 281-026-1

Cat. No.: B12692223
CAS No.: 83846-50-8
M. Wt: 393.5 g/mol
InChI Key: JECQUSKZEKZZEX-UHFFFAOYSA-N
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Description

Einecs 281-026-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 281-026-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include various acids, bases, and solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 281-026-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 281-026-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Einecs 281-026-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the inventory of existing commercial chemical substances.

Properties

CAS No.

83846-50-8

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid;piperidine

InChI

InChI=1S/C14H16N2O4S.C5H11N/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18;1-2-4-6-5-3-1/h3-8,15H,9H2,1-2H3,(H,17,18);6H,1-5H2

InChI Key

JECQUSKZEKZZEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O.C1CCNCC1

Origin of Product

United States

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